

Spectroscopic Profile of 1-Nitroheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Nitroheptane

Cat. No.: B1207262

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-nitroheptane**, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

This technical guide provides a detailed overview of the spectroscopic data for **1-nitroheptane** ($C_7H_{15}NO_2$), a nitroalkane of interest in various chemical research and development sectors. The document presents a summary of its 1H NMR, ^{13}C NMR, IR, and mass spectrometry data, coupled with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for **1-nitroheptane** is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Table 1: 1H NMR Spectroscopic Data for 1-Nitroheptane

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.38	Triplet	2H	-CH ₂ -NO ₂
~2.03	Quintet	2H	-CH ₂ -CH ₂ -NO ₂
~1.2-1.4	Multiplet	8H	-(CH ₂) ₄ -
~0.89	Triplet	3H	-CH ₃

Note: Predicted values based on typical chemical shifts for nitroalkanes. The proton adjacent to a nitro group typically appears in the 4.0-4.4 ppm range.^[1]

Table 2: ¹³C NMR Spectroscopic Data for 1-Nitroheptane

Chemical Shift (δ) (ppm)	Assignment
~75.9	-CH ₂ -NO ₂
~31.3	-CH ₂ -
~28.6	-CH ₂ -
~26.4	-CH ₂ -CH ₂ -NO ₂
~22.4	-CH ₂ -
~13.9	-CH ₃

Note: Data obtained from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data for 1-Nitroheptane

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2958	Strong	C-H stretch (alkane)
~2931	Strong	C-H stretch (alkane)
~2860	Strong	C-H stretch (alkane)
~1550	Strong	N-O asymmetric stretch (nitro group) ^{[2][3]}
~1466	Medium	C-H bend (alkane)
~1378	Medium	N-O symmetric stretch (nitro group) ^{[2][3]}

Note: Aliphatic nitro compounds typically exhibit a strong asymmetric NO₂ stretch between 1600-1530 cm⁻¹ and a medium symmetric stretch between 1390-1300 cm⁻¹.^[3]

Table 4: Mass Spectrometry Data for 1-Nitroheptane

m/z	Relative Intensity (%)	Assignment
41	100	$[\text{C}_3\text{H}_5]^+$
43	95	$[\text{C}_3\text{H}_7]^+$
55	80	$[\text{C}_4\text{H}_7]^+$
57	75	$[\text{C}_4\text{H}_9]^+$
71	40	$[\text{C}_5\text{H}_{11}]^+$
85	20	$[\text{C}_6\text{H}_{13}]^+$
99	5	$[\text{M} - \text{NO}_2]^+$
145	<1	$[\text{M}]^+$

Note: Data obtained from the NIST WebBook.[4] The fragmentation pattern is characteristic of a straight-chain alkane with the loss of the nitro group and subsequent fragmentation of the alkyl chain.

Experimental Protocols

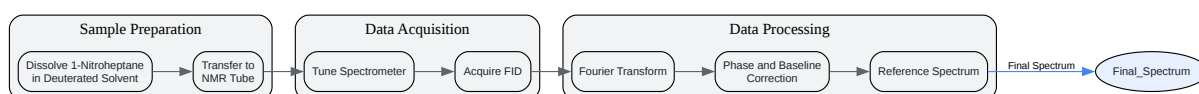
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

- **Sample Preparation:** A sample of **1-nitroheptane** (5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), in a 5 mm NMR tube.
- **Data Acquisition:** The spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

- **Data Processing:** The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



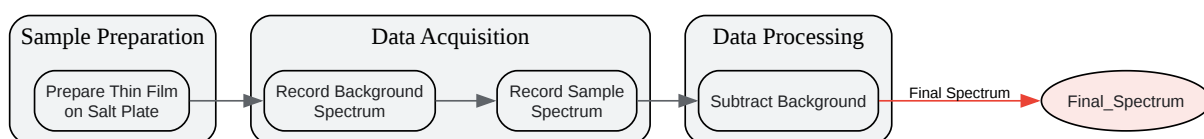
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NMR Experimental Workflow

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a Fourier-transform infrared spectrometer.

- **Sample Preparation:** For a liquid sample like **1-nitroheptane**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.



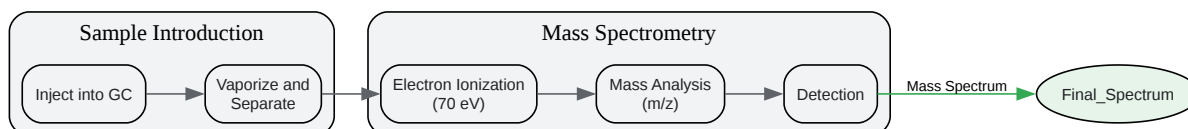
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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- **Sample Introduction:** A dilute solution of **1-nitroheptane** is injected into the gas chromatograph, where it is vaporized and separated from the solvent.
- **Ionization:** The gaseous **1-nitroheptane** molecules enter the ion source of the mass spectrometer and are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.



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Mass Spectrometry Experimental Workflow

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